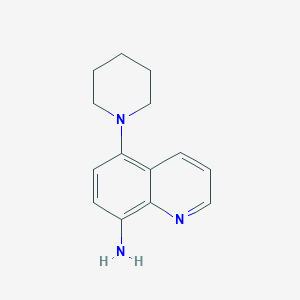
5-(Piperidin-1-yl)quinolin-8-amine
Vue d'ensemble
Description
“5-(Piperidin-1-yl)quinolin-8-amine” is a chemical compound with the CAS Number: 1152988-09-4. It has a molecular weight of 227.31 and is typically stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to “5-(Piperidin-1-yl)quinolin-8-amine”, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The IUPAC name for this compound is 5-(1-piperidinyl)-8-quinolinamine . The InChI code for this compound is 1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)11-5-4-8-16-14(11)12/h4-8H,1-3,9-10,15H2 .Physical And Chemical Properties Analysis
“5-(Piperidin-1-yl)quinolin-8-amine” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 227.31 .Applications De Recherche Scientifique
Regioselective Amination and Arylation
The study of regioselective amination and arylation of quinolinediones, including derivatives similar to 5-(Piperidin-1-yl)quinolin-8-amine, has been promoted by metal ions, leading to selective production of corresponding substituted quinolinediones. This reaction pathway showcases the chemical versatility and potential utility of quinoline derivatives in synthetic chemistry (Yoshida et al., 1988).
Anti-corrosion Performance
Quinoline derivatives have been investigated for their anti-corrosion potency in acidic mediums, highlighting their potential applications in material science and engineering. The study suggests these compounds act as cathodic inhibitors, showcasing their practical utility beyond biological implications (Douche et al., 2020).
Antiproliferative Evaluation
Certain indenoquinoline derivatives, related to quinoline amines, have shown significant antiproliferative activities, DNA binding affinity, and inhibitory effects on topoisomerases. These findings underscore the therapeutic potential of quinoline derivatives in cancer treatment and drug development (Tseng et al., 2010).
Fluorescent Probes for DNA Detection
Novel benzimidazoquinolines, substituted with piperidine and other nuclei, have been developed for DNA detection. These compounds, through their enhanced fluorescence emission in the presence of ct-DNA, offer potential applications as DNA-specific fluorescent probes, illustrating the intersection of quinoline chemistry with biotechnology and diagnostic research (Perin et al., 2011).
Synthesis of Amidines as Topoisomerase Inhibitors
The synthesis of novel amidines from quinolines demonstrates the role of these compounds as selective topoisomerase I inhibitors with antiproliferative properties. This research further cements the relevance of quinoline derivatives in pharmacology and oncology, aiming to develop new therapeutic agents (El-Sheref et al., 2022).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Piperidine, a key component of “5-(Piperidin-1-yl)quinolin-8-amine”, is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests that “5-(Piperidin-1-yl)quinolin-8-amine” and related compounds may have potential applications in various therapeutic areas in the future.
Propriétés
IUPAC Name |
5-piperidin-1-ylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)11-5-4-8-16-14(11)12/h4-8H,1-3,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROSWPFBXXIKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=NC3=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-yl)quinolin-8-amine | |
CAS RN |
1152988-09-4 | |
| Record name | 5-(piperidin-1-yl)quinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



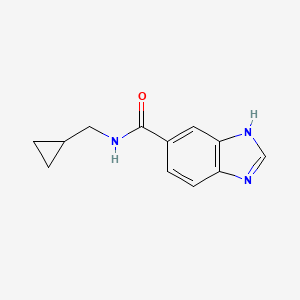

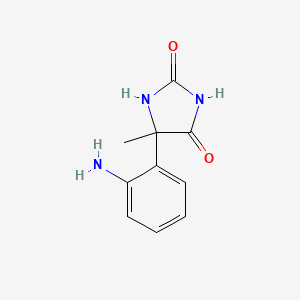

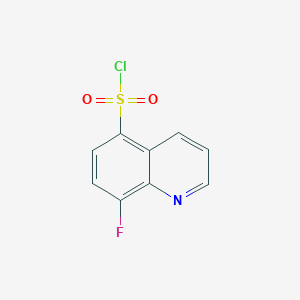

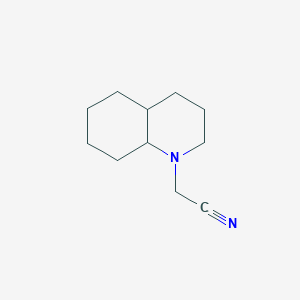
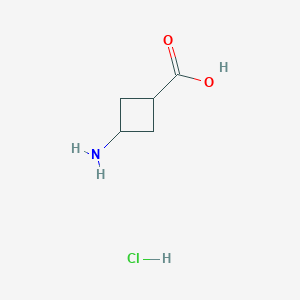
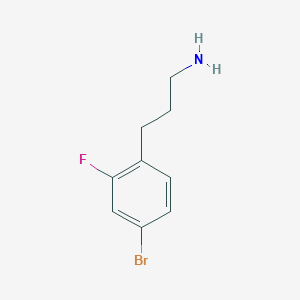
![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)
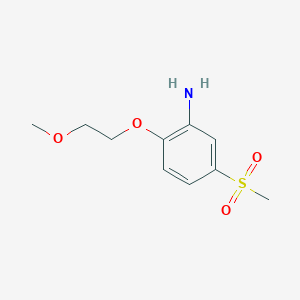
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)
![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)